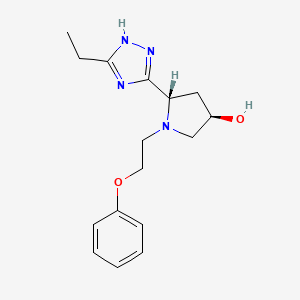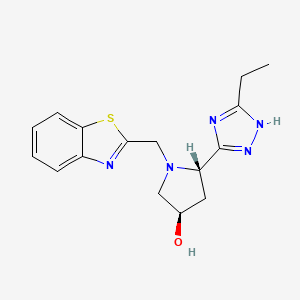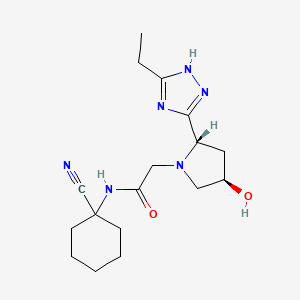
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors. This means that it enhances the activity of these receptors in response to the presence of the neurotransmitter.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter receptors, it has been shown to have antioxidant properties and to modulate the expression of certain genes involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain neurotransmitter receptors, making it a useful tool for studying the function of these receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol. One area of interest is in the development of new drugs that target the same neurotransmitter receptors as this compound. Another potential direction is in the study of its effects on other physiological systems, such as the immune system or the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol has been achieved using several methods. One of the most common methods involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with 3-(2-phenoxyethyl)-4-pyrrolidinone in the presence of a reducing agent such as sodium borohydride. This method has been optimized to yield high purity and high yields of the desired product.
Applications De Recherche Scientifique
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in behavior and cognition.
Propriétés
IUPAC Name |
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-15-17-16(19-18-15)14-10-12(21)11-20(14)8-9-22-13-6-4-3-5-7-13/h3-7,12,14,21H,2,8-11H2,1H3,(H,17,18,19)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRWIVKEBFWFJ-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CC(CN2CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![(4S,5R)-4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354919.png)
![3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354922.png)
![(4S,5R)-1-methyl-4-[(5-nitropyridin-2-yl)amino]-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354924.png)
![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)
![N,N-dimethyl-3-[(3S)-1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354940.png)



![2-(2-methoxyphenoxy)-N-methyl-N-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]ethanamine](/img/structure/B7354970.png)
